3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione
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Overview
Description
3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a benzopyran derivative with a diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for catalysis. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Flavonoids: These compounds share a similar benzopyran core and exhibit diverse biological activities.
Coumarins: Another class of benzopyran derivatives known for their anticoagulant and antimicrobial properties.
Uniqueness
What sets 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione apart is its unique combination of a benzopyran ring with a pentane-2,4-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
113258-58-5 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(2-oxo-3,4-dihydrochromen-4-yl)pentane-2,4-dione |
InChI |
InChI=1S/C14H14O4/c1-8(15)14(9(2)16)11-7-13(17)18-12-6-4-3-5-10(11)12/h3-6,11,14H,7H2,1-2H3 |
InChI Key |
CFFWJBZZAHZACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CC(=O)OC2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
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